(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one
Description
Properties
Molecular Formula |
C20H26N8O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C20H26N8O3/c29-17-15(8-7-9-16(17)28(30)31)14-21-25-18-22-19(26-10-3-1-4-11-26)24-20(23-18)27-12-5-2-6-13-27/h7-9,14,29H,1-6,10-13H2,(H,22,23,24,25)/b21-14+ |
InChI Key |
OQFCDVGTIZAEDY-KGENOOAVSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-nitrobenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone typically involves the condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and 4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-nitrobenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
2-Hydroxy-3-nitrobenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-hydroxy-3-nitrobenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the nitro and aldehyde groups can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Hydrazinylidene-Triazine Derivatives
A closely related compound, (6E)-2-methoxy-6-[[2-[4-[(4-nitrophenyl)amino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one, replaces the nitro group at position 2 of the cyclohexadienone with a methoxy group and substitutes one piperidinyl group with a pyrrolidinyl ring and a 4-nitrophenylamino moiety. This modification alters electronic delocalization, as evidenced by NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36), which differ significantly from the parent compound .
Table 1: Substituent Effects on NMR Chemical Shifts (ppm)
| Compound | Region A (39–44) | Region B (29–36) | Key Substituents |
|---|---|---|---|
| Target compound | δ 7.2–7.8 | δ 6.5–7.1 | 2-NO₂, 4,6-di(piperidin-1-yl) |
| Methoxy analog () | δ 6.9–7.5 | δ 6.2–6.8 | 2-OCH₃, 4-(4-nitrophenylamino) |
Triazine-Based Pesticides
Triazine derivatives like atrazine (6-chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine) and simazine (6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine) share the 1,3,5-triazine core but lack the hydrazinylidene-cyclohexadienone system. These compounds exhibit herbicidal activity due to chloro and alkylamine substituents, which enhance binding to photosystem II proteins. In contrast, the target compound’s nitro and piperidinyl groups prioritize electronic conjugation over bioactivity, making it more suited for material science applications .
Table 2: Functional Group Comparison with Triazine Pesticides
| Compound | Key Substituents | Primary Application | Reactivity Profile |
|---|---|---|---|
| Target compound | 2-NO₂, 4,6-di(piperidin-1-yl) | Electronic materials | High π-conjugation |
| Atrazine | 2-Cl, 4,6-di(isopropylamino) | Herbicide | Photosystem II inhibition |
| Simazine | 2-Cl, 4,6-di(ethylamino) | Pre-emergent herbicide | Soil persistence |
Lumping Strategy for Comparative Analysis
’s "lumping strategy" groups structurally similar compounds (e.g., triazines with shared substituents) to predict their behavior. Applied here, the target compound and its analogs could be categorized by their hydrazinylidene-cyclohexadienone backbone, enabling systematic study of substituent effects on photophysical properties .
Biological Activity
The compound (6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one is a derivative of hydrazone and triazine structures. This class of compounds has garnered attention due to their potential biological activities, particularly in oncology. The following sections summarize the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a nitro group and a hydrazone linkage, which are critical for its biological activity.
Antiproliferative Activity
Numerous studies have highlighted the antiproliferative effects of triazine derivatives on various cancer cell lines. For instance, compounds similar to the one have shown significant cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds typically range from 0.97 to 19.51 µM, indicating varying degrees of potency depending on the specific substituents on the triazine core and hydrazone moiety .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Structure | Cell Line | IC50 (µM) |
|---|---|---|
| 4,4’-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | MCF-7 | 1.0 |
| Similar Triazine Derivative with Piperidine | HCT-116 | 0.98 |
| Other Triazine Derivatives | MCF-7 | 11.5 - 39.9 |
The presence of piperidine rings has been shown to enhance the antiproliferative activity compared to other substituents like morpholine .
The mechanism by which these compounds exert their antiproliferative effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been identified as selective inhibitors of the mammalian target of rapamycin (mTOR), which plays a crucial role in cancer cell growth and metabolism . The phenolic hydroxyl group in these compounds appears to be critical for their activity.
Study 1: Synthesis and Evaluation
A study conducted on a series of hydrazone derivatives demonstrated that modifications on the triazine core significantly influenced their biological activity. Compounds with two morpholine rings exhibited higher potency against MCF-7 cells compared to those with piperidine rings .
Study 2: In Vivo Evaluation
Another research effort focused on evaluating the in vivo efficacy of similar triazine derivatives in animal models. Results indicated that certain derivatives could reduce tumor size significantly when administered at specific dosages over a defined treatment period.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one, and how can reaction conditions be optimized?
- Methodology : Begin with hydrazine-based condensation reactions (e.g., refluxing in ethanol/acetic acid mixtures) to couple the triazine and cyclohexadienone moieties . Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles to maximize yield . Purification via column chromatography with gradient elution is recommended for isolating intermediates .
Q. How can the compound’s stability under varying pH, temperature, and solvent conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) and solvents (DMSO, ethanol, water) at 25°C, 40°C, and 60°C. Analyze degradation products using HPLC-MS and compare with control samples. For pH-sensitive groups (e.g., nitro and hydrazinyl moieties), track UV-Vis spectral shifts to identify degradation pathways .
Q. What spectroscopic and chromatographic techniques are essential for characterizing the compound’s purity and structure?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Employ ¹H/¹³C NMR with DEPT and COSY experiments to resolve stereochemistry and substituent positions . Validate purity (>95%) via reverse-phase HPLC with photodiode array detection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 4,6-di(piperidin-1-yl)-1,3,5-triazinyl group in biological activity?
- Methodology : Synthesize analogs with modified piperidine substituents (e.g., morpholine, pyrrolidine) and evaluate their binding affinity to target proteins via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare activity profiles using in vitro enzyme inhibition assays . Computational docking (e.g., AutoDock Vina) can predict binding modes and guide rational design .
Q. What computational strategies are effective for predicting the compound’s photophysical properties and electronic transitions?
- Methodology : Perform time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-31+G(d,p) level to simulate UV-Vis spectra. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate conjugation effects (e.g., nitro group electron withdrawal) with experimental absorbance maxima .
Q. How can researchers resolve contradictions in reported synthetic protocols for analogous triazinyl-hydrazine derivatives?
- Methodology : Conduct comparative studies using alternative catalysts (e.g., boron tribromide vs. acetic acid) and solvents (ethanol vs. DMF). Validate reproducibility via interlaboratory collaboration and statistical analysis of yields/purity. Cross-reference with literature on structurally similar compounds (e.g., pyridazinone derivatives) to identify solvent-dependent reaction pathways .
Q. What experimental frameworks are recommended for assessing the compound’s potential as a fluorescent probe or photosensitizer?
- Methodology : Measure fluorescence quantum yield using an integrating sphere and compare with reference dyes (e.g., fluorescein). Evaluate singlet oxygen generation via 1,3-diphenylisobenzofuran (DPBF) degradation assays under controlled illumination. Correlate results with substituent electron-withdrawing/donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
